molecular formula C15H22O3 B14838948 5-(Cyclohexyloxy)-2-isopropoxyphenol

5-(Cyclohexyloxy)-2-isopropoxyphenol

Cat. No.: B14838948
M. Wt: 250.33 g/mol
InChI Key: IVWVXSIUGDUGSM-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-isopropoxyphenol is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-isopropoxyphenol typically involves the reaction of cyclohexanol with 2-isopropoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ethers, esters, or other derivatives.

Scientific Research Applications

5-(Cyclohexyloxy)-2-isopropoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexyloxy)-2-isopropoxyphenol
  • 5-(Cyclohexyloxy)-3-isopropoxyphenol
  • 5-(Cyclohexyloxy)-2-methoxyphenol

Uniqueness

5-(Cyclohexyloxy)-2-isopropoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

5-cyclohexyloxy-2-propan-2-yloxyphenol

InChI

InChI=1S/C15H22O3/c1-11(2)17-15-9-8-13(10-14(15)16)18-12-6-4-3-5-7-12/h8-12,16H,3-7H2,1-2H3

InChI Key

IVWVXSIUGDUGSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

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